molecular formula C8H6FNO2S B3043733 4-Fluoro-3-(methylsulphonyl)benzonitrile CAS No. 914636-47-8

4-Fluoro-3-(methylsulphonyl)benzonitrile

Cat. No.: B3043733
CAS No.: 914636-47-8
M. Wt: 199.2 g/mol
InChI Key: JMZCNAGTOOCXAF-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulphonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.2 g/mol . It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-3-(methylsulphonyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Nitrile Formation: The nitrile group is introduced via a cyanation reaction, often using a reagent like copper(I) cyanide.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

4-Fluoro-3-(methylsulphonyl)benzonitrile undergoes various types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulphonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-3-(methylsulphonyl)benzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-Fluoro-3-(methylsulphonyl)benzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary based on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-3-(methylsulphonyl)benzonitrile include:

    4-Fluoro-3-(methylthio)benzonitrile: Differing by the presence of a methylthio group instead of a methylsulphonyl group.

    4-Fluoro-3-(methylsulfonyl)benzaldehyde: Differing by the presence of an aldehyde group instead of a nitrile group.

Properties

IUPAC Name

4-fluoro-3-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZCNAGTOOCXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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